

Live Imaging of Calcium Dynamics During Sea Urchin Fertilization: Application Notes and Protocols

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Compound of Interest

Compound Name: *Urcin*

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Introduction

The fertilization of a sea urchin egg by a sperm triggers a spectacular and pivotal intracellular calcium (Ca^{2+}) wave. This transient increase in cytosolic free calcium is a master regulator of egg activation, initiating a cascade of events that block polyspermy, stimulate metabolic activity, and set the stage for embryonic development. The optical clarity and external fertilization of sea urchin gametes make them a premier model system for studying the intricate spatio-temporal dynamics of Ca^{2+} signaling. Live imaging of these calcium dynamics provides a powerful tool to investigate fundamental mechanisms of cell signaling and to screen for compounds that may modulate these processes.

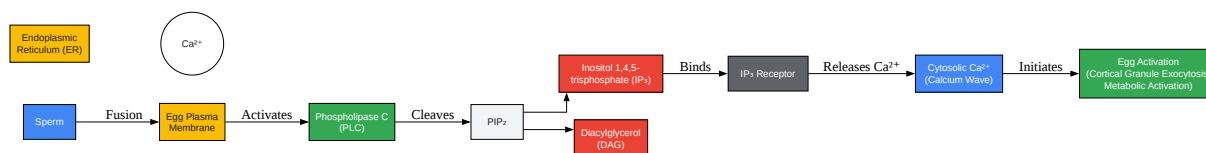
These application notes provide a comprehensive overview and detailed protocols for performing live imaging of calcium dynamics during sea urchin fertilization.

Signaling Pathways

The fertilization-induced calcium wave is the culmination of a sophisticated signaling cascade. Upon fusion of the sperm and egg plasma membranes, a series of molecular events leads to the release of Ca^{2+} from the egg's endoplasmic reticulum.

Sperm-Egg Fusion and Egg Activation Signaling Pathway

The binding of the sperm protein, bindin, to its receptor on the egg's vitelline envelope is a critical species-specific recognition step. Following membrane fusion, it is thought that a sperm-derived factor activates Phospholipase C (PLC) in the egg cytoplasm.[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, which initiates the calcium wave.[1]



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Signaling pathway of sea urchin egg activation.

Quantitative Data Summary

The calcium wave exhibits distinct and quantifiable characteristics. These parameters can be influenced by various factors, including species, temperature, and the presence of pharmacological agents.

Parameter	Lytechinus pictus	Strongylocentrotus purpuratus	Reference(s)
Calcium Wave Speed	~5 $\mu\text{m/s}$	Data not readily available	[2]
Time to Traverse Egg	15-25 seconds	~30 seconds	[2]
Latent Period	~15 seconds	Data not readily available	[3]
Peak Ca^{2+} Concentration	2.5 - 4.5 μM	Data not readily available	
Duration of Ca^{2+} Transient	2-3 minutes	Data not readily available	

Experimental Protocols

Protocol 1: Gamete Collection and In Vitro Fertilization

Objective: To obtain viable sea urchin eggs and sperm for fertilization and subsequent imaging.

Materials:

- Adult sea urchins (e.g., *Lytechinus pictus* or *Strongylocentrotus purpuratus*)
- 0.5 M Potassium Chloride (KCl) solution
- Filtered seawater (FSW)
- Glass beakers
- Pasteur pipettes
- Microscope slides

Procedure:

- Induction of Spawning: Inject 1-2 mL of 0.5 M KCl into the coelomic cavity of an adult sea urchin through the soft tissue around the mouth.
- Gamete Collection (Eggs): If the urchin is female, it will release orange or reddish gametes. Place the female urchin, oral side up, onto a beaker filled with FSW, allowing the eggs to be released into the water.
- Gamete Collection (Sperm): If the urchin is male, it will release a white, milky substance. Collect this "dry" sperm using a Pasteur pipette and store it on ice to maintain viability.
- Egg Washing: Allow the collected eggs to settle in the beaker. Gently decant the FSW and replace it with fresh FSW. Repeat this washing step two to three times to remove any contaminants.
- Sperm Activation: Just before fertilization, dilute the dry sperm 1:1000 in FSW. Activated sperm will be motile for approximately 20 minutes.
- In Vitro Fertilization: To a small dish containing a monolayer of washed eggs in FSW, add a few drops of the diluted sperm suspension. Fertilization is marked by the elevation of the fertilization envelope within 1-2 minutes.

Protocol 2: Live Imaging of Calcium Dynamics

Objective: To visualize the fertilization-induced calcium wave in real-time using a fluorescent calcium indicator.

Materials:

- Fertilized sea urchin eggs
- Calcium indicator dye (e.g., Calcium GreenTM-1 dextran, 10,000 MW)
- Injection buffer (10 mM HEPES, 0.1 M potassium aspartate, pH 7.0)
- Microinjection system (e.g., Eppendorf FemtoJet)
- Confocal laser scanning microscope

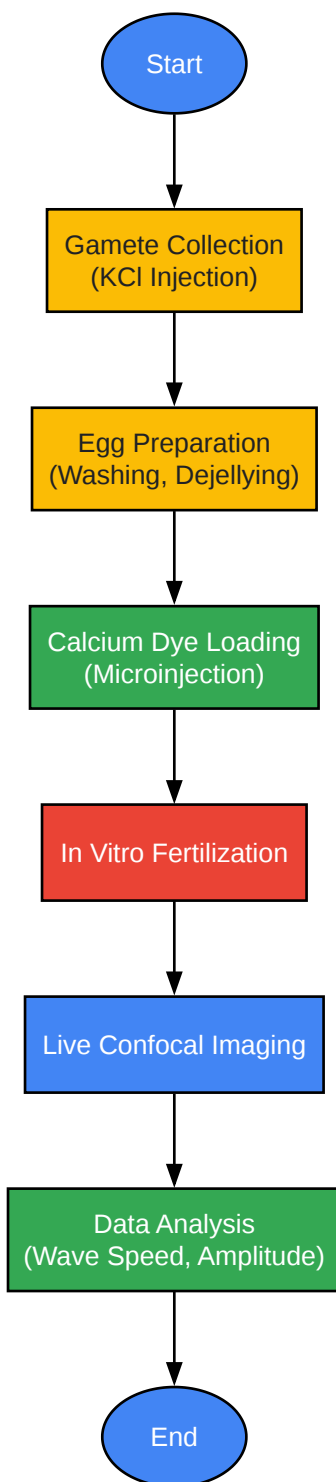
- Imaging dishes with coverslip bottoms

Procedure:

- Egg Dejellying (for microinjection): To facilitate adherence to the imaging dish, the jelly coat of the eggs can be removed by a brief wash in acidic seawater (pH 5.0) followed by several washes in FSW.
- Preparation of Injection Solution: Dissolve Calcium Green™-1 dextran in the injection buffer to a final concentration of 500 μ M.[\[1\]](#)
- Microinjection:
 - Adhere the dejellied, unfertilized eggs to a protamine sulfate-coated imaging dish.
 - Using a microinjection system, inject the Calcium Green™-1 dextran solution into the cytoplasm of the eggs. The injection volume should be approximately 1-2% of the egg volume.
- Fertilization and Imaging:
 - After microinjection, add diluted sperm to the dish to initiate fertilization.
 - Immediately begin time-lapse imaging using a confocal microscope.
 - Suggested Imaging Parameters:
 - Excitation: 488 nm laser line
 - Emission: 500-550 nm
 - Objective: 20x or 40x
 - Scan speed: ~1 frame per second to capture the dynamics of the wave.
- Data Analysis: The resulting image series can be used to measure the speed, amplitude, and duration of the calcium wave.

Experimental Workflow

The overall process for live imaging of calcium dynamics in sea urchin fertilization involves a series of sequential steps, from gamete collection to data analysis.



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Workflow for live calcium imaging in sea urchins.

Applications in Research and Drug Development

- **Fundamental Research:** Live imaging of calcium dynamics in sea urchin fertilization provides invaluable insights into the fundamental mechanisms of signal transduction, ion channel function, and the regulation of the cell cycle.
- **Toxicology and Environmental Science:** This system can be used as a sensitive bioassay to assess the impact of environmental toxins on reproductive processes.
- **Drug Discovery and Development:** The sea urchin fertilization model offers a platform for screening and characterizing the effects of novel pharmaceutical compounds on calcium signaling pathways. This can be relevant for identifying potential therapeutics for infertility or for assessing off-target effects of drugs on reproductive health.

Disclaimer: The provided protocols are intended as a general guide. Optimal conditions may vary depending on the specific sea urchin species, equipment, and reagents used. It is recommended to optimize these protocols for your specific experimental setup.

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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. High Throughput Microinjections of Sea Urchin Zygotes - PMC [pmc.ncbi.nlm.nih.gov]
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